molecular formula C10H20ClNO B2480077 (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride CAS No. 2228326-06-3

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride

Cat. No.: B2480077
CAS No.: 2228326-06-3
M. Wt: 205.73
InChI Key: LCFIQASUJRFMCF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions for Spirocyclic Amines

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic guidelines for naming spiro compounds, which are defined as compounds containing at least two molecular rings sharing exactly one common atom. This shared atom, known as the spiro atom, distinguishes these compounds from other bicyclic structures.

For spirocyclic compounds, the IUPAC naming convention follows the format "spiro[a.b]alkane," where a and b represent the number of atoms in each ring excluding the spiro atom, with a being less than or equal to b. When substituents are present, the format becomes "x-substituent name spiro[a.b]alkane," where x indicates the position of the substituent.

In the case of this compound, the name can be deconstructed as follows:

  • "7-Oxa" indicates an oxygen heteroatom at position 7
  • "spiro[4.5]decan" identifies the core structure as a spirodecane with a 4-carbon and a 5-carbon ring sharing one carbon atom
  • "10-yl" designates the position where the methanamine group is attached
  • "methanamine hydrochloride" specifies the primary amine functional group and its salt form

The numbering system for spiro compounds begins with the atom adjacent to the spiro atom in the smaller ring, proceeds through that ring, then through the spiro atom itself, and finally around the larger ring. This systematic approach ensures unambiguous identification of substitution positions.

Table 1: Deconstruction of the Compound Name

Name Component Meaning Structural Significance
7-Oxa Oxygen at position 7 Heteroatom in the ring
spiro[4.5] 4-carbon and 5-carbon rings joined Core spiro framework
decan Total of 10 carbon atoms Complete carbon scaffold
10-yl Connection at position 10 Attachment point
methanamine CH₂NH₂ group Primary amine functional group
hydrochloride HCl salt Salt formation

Molecular Architecture: Spiro[4.5]decane Framework Analysis

The molecular framework of this compound exhibits distinctive architectural features characteristic of spirocyclic compounds. The core structure consists of a spiro[4.5]decane system where a four-membered cyclobutane ring and a five-membered tetrahydrofuran ring share a common spiro carbon atom.

This particular compound possesses the following key structural elements:

  • A quaternary spiro carbon that serves as the junction between the two rings
  • A tetrahydrofuran ring created by the incorporation of an oxygen atom at position 7
  • A methanamine (CH₂NH₂) functional group attached at position 10
  • A hydrochloride salt formed with the primary amine

The molecular formula is C₁₀H₂₀ClNO with a molecular weight of 205.72 g/mol10. The structural arrangement creates a unique three-dimensional configuration with specific geometric constraints imposed by the spiro center.

The four-membered ring typically exhibits considerable ring strain due to deviations from ideal tetrahedral bond angles, while the tetrahydrofuran ring adopts a puckered confirmation. These structural characteristics significantly influence the compound's physical properties and reactivity patterns.

Table 2: Key Molecular Properties

Property Value Reference
Molecular Formula C₁₀H₂₀ClNO 10
Molecular Weight 205.72 g/mol 10
CAS Number 2228326-06-3 10
SMILES NCC1CCOCC12CCCC2.[H]Cl
InChI 1S/C10H19NO.ClH/c11-7-9-3-6-12-8-10(9)4-1-2-5-10;/h9H,1-8,11H2;1H
InChI Key LCFIQASUJRFMCF-UHFFFAOYSA-N

Crystallographic Studies and Three-Dimensional Conformational Analysis

Although specific crystallographic data for this compound is not extensively documented in the available literature, conformational analysis can be inferred based on structural principles and data from related spirocyclic compounds.

Spirocyclic compounds generally exhibit distinct three-dimensional arrangements due to the geometric constraints imposed by the spiro center. The quaternary spiro carbon adopts a tetrahedral geometry, creating a perpendicular orientation between the two rings. This spatial arrangement significantly influences the overall molecular conformation and packing in crystalline state.

For this compound, several conformational features are noteworthy:

  • The four-membered cyclobutane ring likely adopts a slightly puckered conformation to minimize ring strain
  • The tetrahydrofuran ring containing the oxygen heteroatom at position 7 typically assumes an envelope conformation
  • The methanamine substituent at position 10 would orient to minimize steric interactions with the ring system
  • The hydrochloride salt formation influences crystal packing through hydrogen bonding networks

The presence of both the oxygen heteroatom and the protonated amine group creates potential for hydrogen bonding interactions that would stabilize specific conformations in the crystalline state. These interactions would likely involve the chloride counterion and potentially influence solubility characteristics.

Comparative Structural Analysis with Related Oxaspiro Compounds

Examining related oxaspiro compounds provides valuable context for understanding the structural features of this compound. Several analogous compounds have been reported in the literature, differing in the position of the oxygen heteroatom, the location of the amine/methanamine group, or the overall ring sizes.

Table 3: Comparison of this compound with Related Compounds

Compound Molecular Formula Key Structural Differences Reference
(7-Oxaspiro[4.5]decan-10-yl)methanamine C₁₀H₁₉NO Free base form (non-salt)
1-Oxaspiro[4.5]decan-2-ylmethanamine hydrochloride C₁₀H₂₀ClNO Oxygen at position 1, methanamine at position 2
{6-Oxaspiro[4.5]decan-9-yl}methanamine C₁₀H₁₉NO Oxygen at position 6, methanamine at position 9
7-Oxaspiro[4.5]decane-10-carboxylic acid C₁₀H₁₆O₃ Carboxylic acid instead of methanamine
1-Oxaspiro[4.5]decan-8-amine hydrochloride C₉H₁₈ClNO Direct amine at position 8, oxygen at position 1
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride C₉H₁₈ClNO 3,5-ring system instead of 4,5; methanamine at position 1

Notable structural variations among these compounds include:

  • Variation in oxygen position: The position of the oxygen heteroatom significantly affects the electronic properties and ring conformation. When positioned at different locations (such as positions 1, 6, or 7), the oxygen creates distinct spatial arrangements and hydrogen bonding capabilities1.

  • Substitution pattern differences: The position of the amine functionality (whether direct amine or methanamine) influences the molecular shape and reactivity. Position 10 in the subject compound differs from positions 1, 2, 8, or 9 in the analogs4.

  • Ring size variations: While this compound features a 4,5-spirocyclic system, some analogs such as {7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride contain a 3,5-spirocyclic framework, resulting in different ring strain and conformational properties.

These structural differences manifest in distinct physical properties, reactivity patterns, and potential applications of each compound. The spiro[4.5] system with the 7-oxa substituent found in this compound represents an important structural motif within this chemical family.

Properties

IUPAC Name

7-oxaspiro[4.5]decan-10-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-7-9-3-6-12-8-10(9)4-1-2-5-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFIQASUJRFMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications.

  • Mechanism of Action : Research suggests that (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride may act on neurotransmitter systems, potentially influencing mood and cognitive functions.

Drug Development

The compound is utilized in the synthesis of novel drugs aimed at treating neurological disorders. Its spirocyclic nature is advantageous in designing molecules that can penetrate the blood-brain barrier.

  • Case Study : In a study focusing on neuroprotective agents, derivatives of this compound were synthesized and tested for their efficacy in models of neurodegeneration, showing promising results in enhancing neuronal survival.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various assays and methods used to evaluate drug interactions and metabolic pathways.

  • Application Example : It has been used in chromatographic techniques to quantify the presence of similar spiro compounds in biological samples, aiding in pharmacokinetic studies.

Data Table: Applications and Findings

Application AreaDescriptionKey Findings
Pharmacological StudiesInvestigating effects on neurotransmitter systemsPotential mood enhancement
Drug DevelopmentSynthesis of neuroprotective agentsImproved neuronal survival in models
Analytical ChemistryReference standard for assaysEffective quantification in biological samples

Case Study 1: Neuroprotective Potential

In a controlled laboratory setting, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to protect neurons from oxidative stress. The results indicated that certain modifications to the original compound significantly enhanced its protective effects, suggesting a pathway for developing new treatments for neurodegenerative diseases.

Case Study 2: Drug Interaction Studies

Another study focused on the interaction of this compound with common antidepressants. Using in vitro assays, it was observed that this compound could modulate the effectiveness of these drugs by altering their binding affinity to serotonin receptors, indicating its potential role as an adjunct therapy.

Mechanism of Action

The mechanism of action of (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with spirocyclic and substituted methanamine hydrochlorides:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features
(7-Oxaspiro[4.5]decan-10-yl)methanamine HCl (2228326-06-3) C₁₀H₂₀ClNO 205.72 7-oxa spirocycle, methanamine substituent
2-Oxa-7-azaspiro[4.5]decane HCl (374795-37-6) C₉H₁₈ClNO 199.70 0.94 2-oxa, 7-aza spirocycle
1-Oxa-8-azaspiro[4.5]decane HCl (3970-79-4) C₉H₁₈ClNO 199.70 0.79 1-oxa, 8-aza spirocycle
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (690632-35-0) C₁₀H₉ClN₂S·HCl 261.17 Thiazole ring, 4-chlorophenyl substituent
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine HCl (N/A) C₁₁H₁₉ClF₂NO 241.70 1-oxa spirocycle, 8,8-difluoro substituent
(4-Fluoro-3-nitrophenyl)methanamine HCl (N/A) C₇H₈ClFN₂O₂ 206.60 Nitro and fluoro substituents on aromatic ring

Key Observations :

  • Oxygen vs. Nitrogen Positioning: Replacing oxygen with nitrogen in the spirocycle (e.g., 2-Oxa-7-azaspiro) reduces molecular weight slightly (199.70 vs.
  • Substituent Effects : Fluorine or chlorine atoms (e.g., 8,8-difluoro or 4-chlorophenyl groups) increase molecular weight and may enhance lipophilicity or metabolic stability .
  • Aromatic vs. Spirocyclic Systems : Thiazole- or nitro-substituted methanamines (e.g., ) exhibit distinct electronic properties compared to spirocyclic analogs, influencing solubility and reactivity .

Analytical and Spectroscopic Data

For {8-oxaspiro[4.5]decan-1-yl}methanamine (a structural analog), collision cross-section (CCS) values were predicted using mass spectrometry:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 170.15 140.0
[M+Na]⁺ 192.14 148.6
[M+NH₄]⁺ 187.18 150.9

These data suggest that spirocyclic amines exhibit moderate CCS values, indicative of compact molecular geometries. Such properties may influence their pharmacokinetic profiles, such as blood-brain barrier permeability .

Biological Activity

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride is a spirocyclic amine characterized by its unique structural properties, which contribute to its biological activity. This compound has garnered interest in various fields, particularly pharmacology, due to its potential interactions with biological systems and therapeutic applications.

  • Molecular Formula : C10H19NO·HCl
  • Molecular Weight : 201.73 g/mol
  • Structure : The spirocyclic nature of the compound allows for specific conformational flexibility, influencing its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors, particularly opioid receptors. The compound acts as a ligand, modulating receptor activity and influencing downstream signaling pathways.

Key Mechanisms:

  • Opioid Receptor Interaction : The compound exhibits affinity for mu-opioid receptors (MOR), which are crucial in pain modulation and analgesia.
  • Dopamine Receptor Activity : It may also interact with dopamine receptors, potentially influencing reward pathways and addiction behaviors.

Biological Activity and Pharmacological Applications

Recent studies have explored the pharmacological potential of this compound in various contexts:

1. Pain Management

Research indicates that this compound may reduce opioid self-administration behaviors in animal models, suggesting its utility in managing pain while minimizing addiction risks associated with traditional opioids .

2. Neuropharmacology

The compound's ability to selectively target D3 dopamine receptors over D2 receptors could lead to reduced side effects commonly associated with D2 antagonism, such as extrapyramidal symptoms . This selectivity is crucial for developing safer therapeutic agents for treating conditions like chronic pain and opioid use disorder.

Case Studies

Several studies have highlighted the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant reduction in drug-seeking behavior in male and female rats when administered with the compound alongside opioids .
Study 2 Showed that the compound effectively modulates MOR activity without the high addiction liability typical of potent opioids .
Study 3 Investigated the compound's pharmacokinetic properties, revealing favorable absorption and distribution profiles in vivo .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other opioid receptor ligands. Below is a comparison table highlighting key differences:

CompoundStructure TypeOpioid Receptor AffinityD3/D2 Selectivity
This compoundSpirocyclic amineModerateHigh
Traditional OpioidsLinear/Non-cyclicHighLow
D3 Selective LigandsVariousVariableHigh

Q & A

Basic: What are the standard synthetic routes for (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves reacting the spirocyclic precursor with methanamine under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve reaction homogeneity .
  • Catalysts : Acid catalysts (e.g., HCl) facilitate amine salt formation .
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Purification : Crystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic backbone and methanamine group positioning. For example, characteristic proton shifts at δ 2.8–3.2 ppm indicate amine protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 188.1) .
  • X-ray Crystallography : Resolves bond angles and spirocyclic geometry .

Advanced: How can researchers address discrepancies in spectral data (e.g., NMR, MS) when characterizing spirocyclic methanamine derivatives?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex spirocyclic systems .
  • Isotopic Labeling : ¹⁵N-labeled methanamine aids in tracking amine group interactions .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., halogenated derivatives) to identify unexpected substituent effects .

Advanced: What strategies are recommended for scaling up the synthesis of this compound while maintaining high purity?

Methodological Answer:

  • Continuous Flow Reactors : Enable precise control over temperature and mixing, reducing batch variability .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Crystallization Optimization : Adjust cooling rates and anti-solvent addition to maximize crystal size and purity during scale-up .

Basic: What are the stability profiles and recommended storage conditions for this compound under laboratory settings?

Methodological Answer:

  • Stability : Stable at room temperature for 12 months when stored in airtight, light-resistant containers. Degrades at >40°C or in humid conditions .
  • Storage : Keep desiccated at 2–8°C. Use nitrogen-purged vials to prevent oxidation .

Advanced: How can computational modeling (e.g., molecular docking, DFT) be applied to predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target receptors (e.g., GPCRs) using software like AutoDock Vina. The spirocyclic structure’s rigidity enhances binding pose prediction .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., amine group nucleophilicity) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: What experimental approaches are used to study the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with substituents (e.g., halogens, methyl groups) and compare bioactivity .
  • Biological Assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases) using fluorescence polarization .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond donors) using software like Schrödinger .

Basic: What safety protocols should be followed when handling this compound in research laboratories?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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